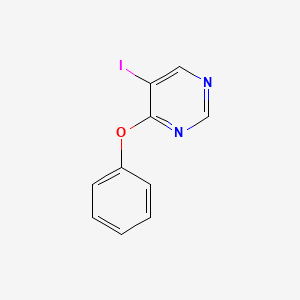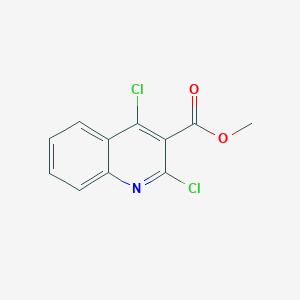
4-Oxo-pent-2-en-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-pent-2-en-2-yl acetate typically involves the reaction of acetic anhydride with 4-hydroxy-3-penten-2-one. The reaction is carried out under acidic conditions to facilitate the formation of the ester linkage. The general reaction scheme is as follows:
[ \text{4-Hydroxy-3-penten-2-one} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production rates and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-pent-2-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-pentanoic acid.
Reduction: Formation of 4-hydroxy-pent-2-en-2-yl acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Oxo-pent-2-en-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Oxo-pent-2-en-2-yl acetate involves its interaction with various molecular targets, such as enzymes and receptors. The ketone and ester functional groups allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-penten-2-one: A precursor in the synthesis of 4-Oxo-pent-2-en-2-yl acetate.
3-Penten-2-one, 4-(acetyloxy)-: A structurally similar compound with different reactivity.
Acetic acid, 1-methyl-3-oxo-but-1-enyl ester: Another ester with similar functional groups.
Uniqueness
This compound is unique due to its combination of a conjugated ketone and ester functional group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
41002-50-0 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
[(E)-4-oxopent-2-en-2-yl] acetate |
InChI |
InChI=1S/C7H10O3/c1-5(8)4-6(2)10-7(3)9/h4H,1-3H3/b6-4+ |
InChI-Schlüssel |
LBQVXEZJUOFPFA-GQCTYLIASA-N |
Isomerische SMILES |
C/C(=C\C(=O)C)/OC(=O)C |
Kanonische SMILES |
CC(=CC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)






![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)





